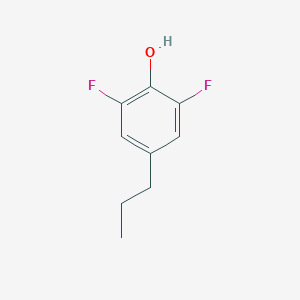

![molecular formula C10H13N3 B172346 2-Butyl-2H-benzo[d][1,2,3]triazole CAS No. 16584-01-3](/img/structure/B172346.png)

2-Butyl-2H-benzo[d][1,2,3]triazole

Overview

Description

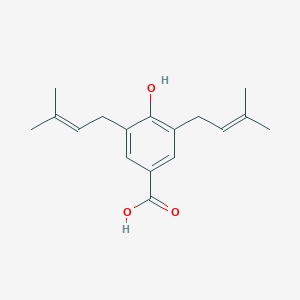

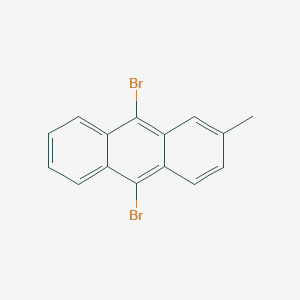

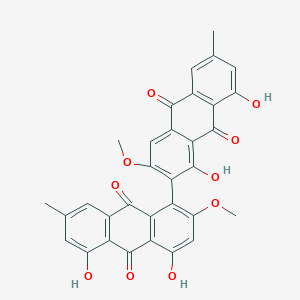

2-Butyl-2H-benzo[d][1,2,3]triazole is a chemical compound that belongs to the class of organic compounds known as benzotriazoles . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, including 2-Butyl-2H-benzo[d][1,2,3]triazole, often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction is typically catalyzed by copper (I) .Molecular Structure Analysis

The molecular structure of 2-Butyl-2H-benzo[d][1,2,3]triazole is characterized by a five-membered ring containing three consecutive nitrogen atoms . This structure can be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis

Benzotriazole, the parent compound of 2-Butyl-2H-benzo[d][1,2,3]triazole, is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .Scientific Research Applications

Organic Materials

- Field : Materials Science

- Application : 2H-benzo[d][1,2,3]triazole (BTz) is used in the development of new organic materials . It has promising characteristics, including its ability to self-assemble; its acceptor character, which enables the synthesis of donor-acceptor structures; and its facile modulation using standard chemical methods .

- Methods : The BTz is modulated using standard chemical methods to produce different derivatives with applications in different fields .

- Results : The development of these new organic materials is crucial for sustainable chemistry by saving resources and time .

Antiviral Agents

- Field : Medicinal Chemistry

- Application : 1,2,3-triazole derivatives, including 2H-benzo[d][1,2,3]triazole, have been used as antiviral agents .

- Methods : The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes .

- Results : The review highlighted the potent antiviral activity profile of the triazole compounds on the latest researches over the last ten years .

P-Type Semiconductors

- Field : Electronics

- Application : Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core are used as p-type semiconductors .

- Methods : These compounds are characterized and tested in organic field-effect transistors (OFETs) .

- Results : The results of these tests are not specified in the source .

Organogels

- Field : Materials Science

- Application : 2H-benzo[d][1,2,3]triazole derivatives are used to form organogels .

- Methods : These derivatives form organogels particularly in a range of solvents down to 0.1 wt% .

- Results : The gelators proved responsive under pH stimuli or to the presence of metal cations .

Sequence-Defined Polymers

- Field : Polymer Chemistry

- Application : 1,2,3-triazole-based sequence-defined oligomers and polymers have been developed . The specific characteristics of the 1,2,3-triazole skeleton and its facile accessibility from the “click” reaction of an azide with an alkyne have attracted much attention .

- Methods : The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes .

- Results : The development of these sequence-defined polymers has led to the creation of novel structures and their applications in functional materials .

Chemosensors

- Field : Materials Science

- Application : 2H-benzo[d][1,2,3]triazole (BTz) is used in the development of new organic materials, including chemosensors .

- Methods : The BTz is modulated using standard chemical methods to produce different derivatives with applications in different fields .

- Results : The development of these new organic materials is crucial for sustainable chemistry by saving resources and time .

Fluorescent Imaging

- Field : Chemical Biology

- Application : 1,2,3-triazoles have found broad applications in fluorescent imaging .

- Methods : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

Antimicrobial Agents

Future Directions

2H-benzo[d][1,2,3]triazole derivatives, including 2-Butyl-2H-benzo[d][1,2,3]triazole, have shown promising characteristics, including their ability to self-assemble, their acceptor character which enables the synthesis of donor-acceptor structures, and their facile modulation using standard chemical methods . These unique features make them potential candidates for advancing medicinal chemistry .

properties

IUPAC Name |

2-butylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-3-8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFDQBZSCVSFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-2H-benzo[d][1,2,3]triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

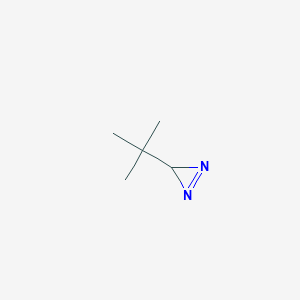

![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)